Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields the desired triazolopyrimidine derivative through a cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis has also been explored as an eco-friendly and efficient method for producing triazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
Uniqueness
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced neuroprotective and anti-inflammatory properties, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-6(7(13)14-2)12-8(11-5)9-4-10-12/h3-4H,1-2H3 |
InChI Key |
KFTANUIDBRNUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)OC |
Origin of Product |
United States |
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